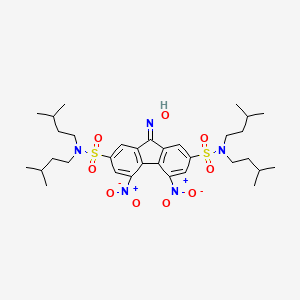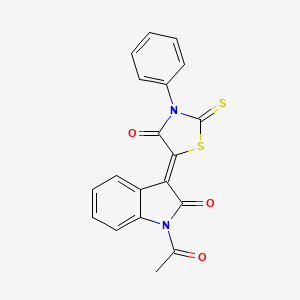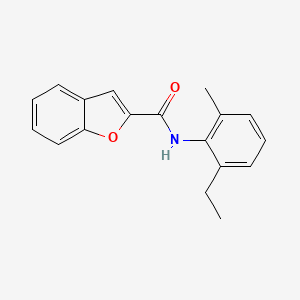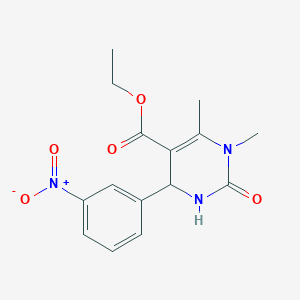![molecular formula C19H11BrN4O4 B11697763 2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697763.png)
2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide: is a complex organic compound that features a benzamide core substituted with bromine, nitro, pyridine, and benzoxazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Substitution of a hydrogen atom with a bromine atom on the benzene ring.
Formation of Benzoxazole: Cyclization reaction to form the benzoxazole ring.
Amidation: Coupling of the benzoxazole derivative with a benzamide moiety.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Cyclization: Formation of benzoxazole ring through cyclization reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products:
Amino Derivatives: From reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution of the bromine atom.
Benzoxazole Derivatives: From cyclization reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized in the development of probes for biological studies due to its unique structural features.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The nitro and bromine groups can participate in various chemical reactions, while the benzoxazole and pyridine rings can interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
- 4-bromo-N-(5-nitro-2-pyridyl)benzamide
- 3-bromo-N-(4-(5-nitro-2-furyl)-1,3-thiazol-2-yl)benzamide
- 4-bromo-N-(4-tert-butyl-2-nitro-phenyl)benzamide
Uniqueness:
2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both benzoxazole and pyridine rings, which confer specific chemical and biological properties not found in simpler benzamide derivatives.
Propriétés
Formule moléculaire |
C19H11BrN4O4 |
|---|---|
Poids moléculaire |
439.2 g/mol |
Nom IUPAC |
2-bromo-5-nitro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C19H11BrN4O4/c20-15-3-2-13(24(26)27)10-14(15)18(25)22-12-1-4-17-16(9-12)23-19(28-17)11-5-7-21-8-6-11/h1-10H,(H,22,25) |
Clé InChI |
VRIUQWPGNMXSBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Br)N=C(O2)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697682.png)
![1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B11697685.png)
![methyl 5-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B11697693.png)
![N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11697697.png)
![4-({(1E)-[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11697706.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B11697714.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697720.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697721.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697726.png)




![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697756.png)
